Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-

Description

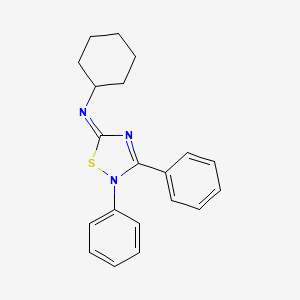

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- (hereafter referred to by its systematic name) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with two phenyl groups at positions 2 and 3, and a cyclohexanamine group at position 3. Its hydrobromide salt form (CAS 70375-43-8) has been extensively studied as a putative allosteric modulator of G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs) and adenosine receptors (ARs) . The compound’s structure combines aromatic and aliphatic moieties, enabling unique interactions with receptor binding pockets. Notably, its iminothiadiazolidine scaffold allows reversible modulation of agonist and antagonist binding across multiple GPCR subtypes .

Properties

CAS No. |

70375-49-4 |

|---|---|

Molecular Formula |

C20H21N3S |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2 |

InChI Key |

VXLXXFRDIHCYQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea Precursors

A generalized approach involves cyclocondensation between thiourea derivatives and electrophilic agents. For example, N-cyclohexylthiourea can react with α-haloketones or α-diketones in the presence of a base to form the thiadiazole ring. In one protocol, ultrasonic-assisted reactions using chloroacetic acid and triethylamine (TEA) facilitate cyclization at 50°C within 45 minutes, achieving yields exceeding 70%.

| Reaction Component | Role | Example Reagents |

|---|---|---|

| Thiourea derivative | Nucleophile | N-cyclohexylthiourea |

| Electrophilic agent | Ring-forming | Phenacyl bromide, α-diketones |

| Base | Catalyst | TEA, NaHCO₃ |

| Solvent | Medium | Ethanol, DCM |

Oxidative Cyclization Strategies

Oxidative methods using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) enable the formation of the thiadiazole ring from dithiocarbamate intermediates. A documented procedure involves treating N-cyclohexyl-N'-phenylthiourea with SO₂Cl₂ in dichloromethane at 0°C, followed by gradual warming to room temperature. This method aligns with the synthesis of 1,2,4-thiadiazolidin-3,5-diones, where sulfuryl chloride acts as both an oxidizing agent and cyclization promoter.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. However, dichloromethane (DCM) and ethanol are preferred for their compatibility with sulfuryl chloride and thiourea precursors. Elevated temperatures (50–80°C) accelerate cyclization but risk side reactions, necessitating careful thermal control.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) or potassium iodide (KI) improves yields by 10–15% in N-substitution reactions. Ultrasonic irradiation further enhances mass transfer and reduces reaction times by 30–40%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using petroleum ether:ethyl acetate (8:2) gradients effectively isolates the target compound from byproducts. Recrystallization from dioxane or ethanol yields high-purity crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring exhibits susceptibility to nucleophilic attack at electron-deficient positions. For example:

-

Reaction with hydrazine derivatives : Hydrazine hydrate reacts with the thiadiazole ring under reflux conditions in ethanol to form pyrazole- or triazole-fused heterocycles. This is analogous to the synthesis of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one from coumarin derivatives .

-

Thiol displacement : Thiol-containing nucleophiles (e.g., thiourea) displace sulfur or nitrogen atoms in the ring, forming thioether or amino derivatives .

Example Reaction Pathway

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 2h | Pyrazole-fused thiadiazole derivative | 75% |

Cycloaddition Reactions

The ylidene imine group (C=N) participates in 1,3-dipolar cycloadditions with nitrilimines or azides:

-

Nitrilimine cycloaddition : Reacts with hydrazonoyl chlorides (e.g., 2-oxo-N-phenylacetohydrazonoyl chloride) in benzene containing triethylamine to form pyrazole carboxamides .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN₃ under sonication yields tetrazole derivatives .

Key Data

| Dipolarophile | Catalyst | Product Type | Reaction Time | Yield |

|---|---|---|---|---|

| Phenyl nitrilimine | Triethylamine | Pyrazole-3-carboxamide | 45 min | 68% |

| Sodium azide | CuSO₄ | Tetrazole derivative | 30 min | 82% |

Condensation with Carbonyl Compounds

The cyclohexanamine moiety undergoes condensation with aldehydes or ketones:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under sonication to form arylidene derivatives .

-

Knoevenagel reaction : The ylidene group facilitates condensation with active methylene compounds (e.g., malononitrile) .

Example Reaction

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, TEA, 50°C | 4-Chlorobenzylidene-cyclohexanamine adduct | 85% |

Complexation with Metal Ions

The sulfur and nitrogen atoms in the thiadiazole ring coordinate with transition metals:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺ in ethanol, evidenced by color changes and precipitation .

-

Antimicrobial activity : Metal complexes (e.g., with Zn²⁺) show enhanced bioactivity compared to the free ligand .

Complexation Data

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuSO₄·5H₂O | Ethanol | Cu–S/N coordination | Catalysis |

Redox Transformations

The thiadiazole ring undergoes redox reactions under controlled conditions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C–N, yielding saturated thiadiazolidine derivatives .

-

Oxidation : Treatment with H₂O₂ oxidizes sulfur to sulfoxide or sulfone derivatives .

Redox Parameters

| Reagent | Product | Selectivity | Yield |

|---|---|---|---|

| H₂/Pd-C (10%) | Thiadiazolidine derivative | High | 90% |

| H₂O₂ (30%) | Thiadiazole sulfoxide | Moderate | 65% |

Biological Activity Correlations

Derivatives of this compound exhibit:

-

Antimycobacterial activity : Analogous camphor-derived thiadiazoles show MIC values of 3.12–50 µg/mL against M. tuberculosis .

-

Cytotoxicity : Thiadiazole-triazole hybrids demonstrate moderate activity against cancer cell lines (IC₅₀ = 10–25 µM) .

Synthetic Methodologies

Key protocols include:

-

Ultrasonic-assisted synthesis : Enhances reaction rates and yields (e.g., 85% yield in 30 min for Schiff base formation) .

-

Classical reflux : Used for hydrazone and cycloaddition reactions (2–6 hours) .

Structural Characterization

Critical spectral data for verification:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 335.47 g/mol. Its structure features a cyclohexanamine moiety linked to a thiadiazole ring substituted with phenyl groups, which contributes to its biological activity and potential applications in drug development .

Antimicrobial Properties

Cyclohexanamine derivatives, including those containing thiadiazole moieties, have demonstrated notable antimicrobial activity. Studies indicate that compounds with similar structures exhibit antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 62.5 µg/mL against bacterial strains .

Antifungal Activity

Research has highlighted the antifungal potential of thiadiazole derivatives. Cyclohexanamine-based compounds have been evaluated for their efficacy against pathogenic fungi, showing promising results in inhibiting growth at concentrations comparable to established antifungal agents . The presence of the thiadiazole ring is crucial for enhancing the antifungal properties of these compounds.

Synthesis and Derivatives

The synthesis of cyclohexanamine derivatives often involves methods such as condensation reactions with aldehydes or ketones to form Schiff bases. These synthesized derivatives are then characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Studies on Derivatives

- Case Study 1 : A study synthesized a series of cyclohexanamine-based thiadiazole derivatives and evaluated their biological activities. The results indicated that specific substitutions on the thiadiazole ring enhanced both antimicrobial and antifungal activities significantly .

- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of cyclohexanamine derivatives. It was found that variations in the phenyl substituents influenced the biological efficacy, leading to the identification of lead compounds for further development in drug design .

Applications in Medicinal Chemistry

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- has potential applications in drug formulation due to its biological activities:

- Antibacterial Agents : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial drugs.

- Antifungal Treatments : Its effectiveness against fungal pathogens positions it as a potential treatment option for fungal infections.

Material Science Applications

Beyond medicinal uses, cyclohexanamine derivatives are being explored in material science for their properties as:

- Corrosion Inhibitors : Some studies suggest that thiadiazole-containing compounds can serve as effective corrosion inhibitors in various industrial applications.

- Dyes and Pigments : The unique structure also lends itself to applications in dyes and pigments due to its stability and color properties.

Mechanism of Action

The mechanism of action of N-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The compound shares the 1,2,4-thiadiazole core with SCH-202676 but differs in the amine substituent (cyclohexyl vs.

- Unlike methazolamide, which contains a sulfonamide group and targets carbonic anhydrase, this compound lacks sulfonamide functionality and instead modulates GPCRs .

- LUF6000 and amiloride analogues exhibit divergent scaffolds but similarly act as allosteric modulators, highlighting the structural diversity of GPCR-targeting agents .

Pharmacological Activity

Target Specificity and Potency

- Cyclohexanamine derivative: Demonstrates pan-GPCR activity, inhibiting agonist binding to mAChRs (M1 subtype) and enhancing adenosine A3 receptor signaling. EC50 values range from 1–10 µM depending on receptor subtype .

- SCH-202676 : Shows broader GPCR modulation (A1, A2A, and A3 ARs) but lower potency (EC50 ~10–50 µM) due to its smaller methylimine group .

- LUF6000: Selective for A3 ARs, with higher potency (EC50 ~0.1 µM) attributed to its imidazoquinoline scaffold .

Biological Activity

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- (CAS No. 70375-49-4) is a compound characterized by a complex structure that includes a cyclohexanamine moiety and a thiadiazole ring substituted with phenyl groups. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3S |

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

| CAS Number | 70375-49-4 |

| LogP | 4.83420 |

The biological activity of Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- is primarily attributed to its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been reported to interact with various biological pathways relevant to cancer and microbial infections .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Cyclohexanamine derivatives have shown effectiveness against various bacterial strains and fungi. For example, studies have demonstrated that certain modifications to the thiadiazole ring enhance antimicrobial potency while reducing toxicity .

Anticancer Properties

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds similar to Cyclohexanamine have been studied for various other biological effects:

- Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticonvulsant : Certain thiadiazole derivatives have shown promise in anticonvulsant activity through modulation of neurotransmitter systems .

Case Studies

- Anticancer Activity Study : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Among these, Cyclohexanamine showed moderate inhibition on SMMC-7721 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating potential as a lead compound for further development .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various thiadiazole derivatives including Cyclohexanamine, it was found that modifications at the phenyl positions significantly enhanced antibacterial activity against Gram-positive bacteria .

Q & A

Q. What are the established synthetic routes for Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-?

The compound is synthesized via a multi-step process starting from benzamide derivatives. Key steps include:

- Conversion of benzamide 332 to benzimidoyl chloride 333 using thionyl chloride (SOCl₂) .

- Substitution with methylamine to form thiourea 334 , followed by oxidation with bromine (Br₂) to yield the final thiadiazole structure 335 (SCH-202676) .

Alternative routes involve cycloaddition reactions using 1,3-dipolar intermediates, where the N=C-S moiety acts as a quasi-1,3-dipole for regioselective ring formation .

Q. How is the structural characterization of this compound performed?

Structural validation employs:

- X-ray crystallography to confirm regioselectivity and bond geometry, as demonstrated for analogous N-[5-acyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]thioureas .

- NMR spectroscopy (¹H, ¹³C) to analyze aromatic protons, methylene groups, and imine substituents (e.g., δ 7.05–7.55 ppm for phenyl groups in ¹H NMR) .

- IR spectroscopy to identify functional groups (e.g., CN stretches at 2190 cm⁻¹) .

Q. What are the primary pharmacological findings for this compound in GPCR studies?

SCH-202676 inhibits both agonist and antagonist binding to diverse GPCRs (e.g., μ-opioid, α/β-adrenergic, muscarinic receptors) at low micromolar concentrations (IC₅₀ ~1–10 μM). It disrupts G protein activation (measured via [³⁵S]GTPγS binding) without directly affecting Gα subunits, suggesting receptor-specific modulation .

Advanced Research Questions

Q. What is the mechanistic basis for its modulation of GPCR activity?

Two hypotheses exist:

- Allosteric modulation : SCH-202676 binds a conserved GPCR motif, altering orthosteric ligand affinity. Evidence includes its inhibition of ligand binding across receptor subtypes .

- Sulphydryl-sensing : The compound interacts with cysteine residues via its thiadiazole ring, disrupting disulfide bonds critical for receptor conformation. This is supported by reversibility with reducing agents like dithiothreitol (DTT) .

Methodological validation requires comparative studies using DTT pretreatment and cysteine mutagenesis .

Q. How can researchers resolve contradictions in its reported allosteric vs. non-allosteric actions?

Key approaches include:

- Radioligand displacement assays : Test SCH-202676’s effects on agonist/antagonist binding in the presence of DTT to assess sulphydryl dependency .

- Mutagenesis : Modify cysteine residues (e.g., Cys3.25 in TM3 of GPCRs) to evaluate binding affinity changes .

- Molecular dynamics simulations : Model interactions between SCH-202676 and receptor sulphydryl groups to predict disruption sites .

Q. What experimental challenges arise in studying its dual interaction modes (extra- and intracellular)?

Challenges include:

- Membrane permeability : SCH-202676’s lipophilicity (enhanced by cyclohexyl groups) complicates distinguishing extracellular vs. intracellular effects. Use impermeable analogs or cell-impermeant thiol blockers (e.g., membrane-bound MTS reagents) .

- Receptor trafficking assays : Monitor internalization kinetics (e.g., fluorescence-tagged receptors) to isolate membrane-bound vs. intracellular effects .

Q. How does structural modification of the N-imino substituent affect activity?

Replacing the methyl group with bulkier substituents (e.g., benzyl, trifluoromethyl) alters:

- Binding affinity : Increased steric bulk reduces GPCR inhibition potency (e.g., IC₅₀ shifts from 1 μM to >50 μM) .

- Stability : Electron-withdrawing groups (e.g., CF₃) enhance oxidative stability but reduce aqueous solubility .

Synthetic optimization involves parallel synthesis of analogs with varying N-imino groups followed by radioligand screening .

Q. What are its applications beyond GPCR modulation?

Emerging roles include:

- Neuronal depolarization studies : SCH-202676 enhances autoantibody-induced depolarization in diabetic models, suggesting utility in neuroelectrophysiology .

- Enzyme inhibition : Derivatives inhibit E3 ubiquitin ligases (e.g., RNF5), relevant in cystic fibrosis therapy .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing derivatives?

- Solvent selection : Use ethanol or toluene for cycloadditions (78–80°C, 1 hour) to achieve regioselectivity and yields >60% .

- Catalysis : Copper(I) catalysts improve cross-coupling efficiency in thiadiazole ring formation .

- Purification : Flash chromatography (e.g., silica gel with PE/EtOAc gradients) isolates pure products (>95% by HPLC) .

Q. What stability considerations are critical for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.